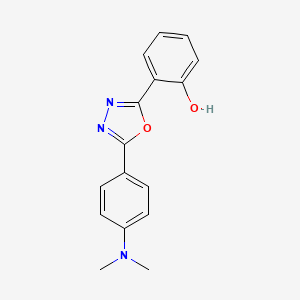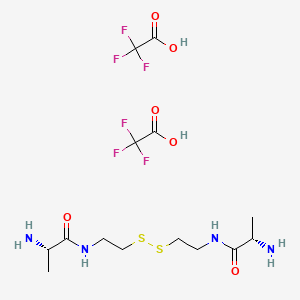
Propionamide, N,N'-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) is a complex chemical compound known for its unique structure and properties. It is characterized by the presence of a propionamide group linked to a dithiodiethylene bridge, which is further connected to two amino groups. The compound is often used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) typically involves the reaction of propionamide with dithiodiethylene and amino groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions: Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications, such as drug development and delivery. In industry, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) include other propionamide derivatives and dithiodiethylene-based compounds. Examples include N,N’-(dithiodiethylene)bis[3-aminopropionamide] and N,N’-Bis(2-aminoethyl)-1,3-propanediamine .
Uniqueness: What sets Propionamide, N,N’-(dithiodiethylene)bis(2-amino-, L-, bis(trifluoroacetate) apart from similar compounds is its unique combination of functional groups and structural features
Properties
CAS No. |
97313-95-6 |
|---|---|
Molecular Formula |
C14H24F6N4O6S2 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-[2-[[(2S)-2-aminopropanoyl]amino]ethyldisulfanyl]ethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H22N4O2S2.2C2HF3O2/c1-7(11)9(15)13-3-5-17-18-6-4-14-10(16)8(2)12;2*3-2(4,5)1(6)7/h7-8H,3-6,11-12H2,1-2H3,(H,13,15)(H,14,16);2*(H,6,7)/t7-,8-;;/m0../s1 |
InChI Key |
WKQHHBKGRLWVAY-FOMWZSOGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCSSCCNC(=O)[C@H](C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NCCSSCCNC(=O)C(C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



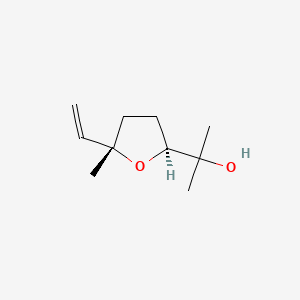
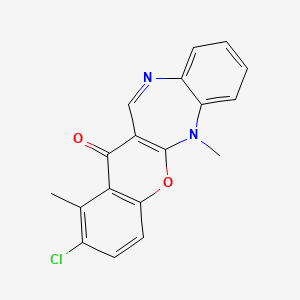
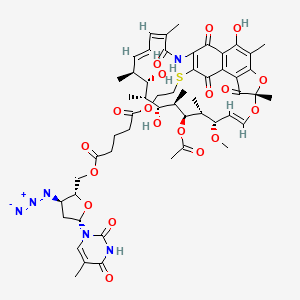
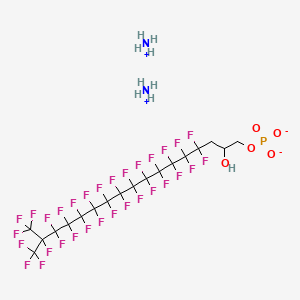

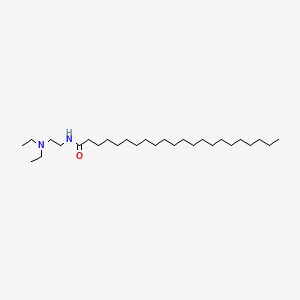
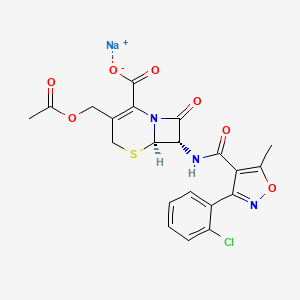
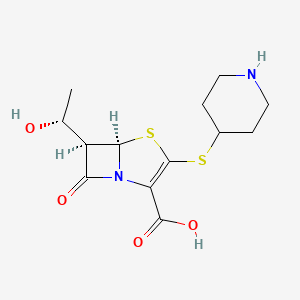
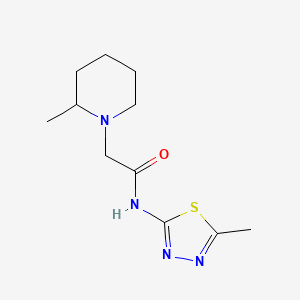
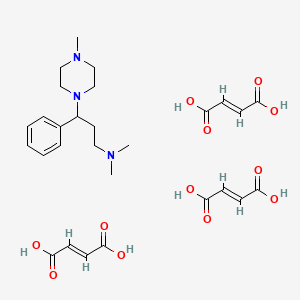

![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)
